Bienvenue dans la boutique en ligne BenchChem!

Isofagomine D-Tartrate

lysosomal storage disorder pharmacological chaperone GCase inhibition

Isofagomine D-Tartrate (CAS 957230-65-8; also designated Afegostat tartrate or AT2101) is a crystalline D-tartaric acid salt of the iminosugar isofagomine, widely recognized as a competitive active-site inhibitor and pharmacological chaperone of human lysosomal acid β-glucosidase (GCase; glucocerebrosidase). Its mechanism centers on stabilizing the native fold of GCase mutants (e.g., N370S, L444P) at neutral ER pH, thereby facilitating lysosomal trafficking and restoring cellular enzyme activity.

Molecular Formula C10H19NO9
Molecular Weight 297.26
CAS No. 90980-78-2; 957230-65-8
Cat. No. B2734166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsofagomine D-Tartrate
CAS90980-78-2; 957230-65-8
Molecular FormulaC10H19NO9
Molecular Weight297.26
Structural Identifiers
SMILESC1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1
InChIKeyULBPPCHRAVUQMC-AWUBODBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isofagomine D-Tartrate for Gaucher Chaperone Research & Procurement: Core Identity and Scope


Isofagomine D-Tartrate (CAS 957230-65-8; also designated Afegostat tartrate or AT2101) is a crystalline D-tartaric acid salt of the iminosugar isofagomine, widely recognized as a competitive active-site inhibitor and pharmacological chaperone of human lysosomal acid β-glucosidase (GCase; glucocerebrosidase) [1]. Its mechanism centers on stabilizing the native fold of GCase mutants (e.g., N370S, L444P) at neutral ER pH, thereby facilitating lysosomal trafficking and restoring cellular enzyme activity [2]. The D-tartrate salt form was explicitly developed to overcome the poor solid-state properties of the hydrochloride and free-base forms, enabling reproducible large-scale handling and oral formulation [3]. This compound has been advanced through Phase 2 clinical trials for Gaucher disease, and its well-defined crystalline habit (characterized by a reproducible PXRD pattern), aqueous solubility, and quantified chaperone potency make it a benchmark tool compound for lysosomal storage disorder research [4].

Why Isofagomine D-Tartrate Cannot Be Substituted by Other Iminosugars or GCase Chaperones


Isofagomine occupies a unique position among glycosidase inhibitors and GCase pharmacological chaperones because its combination of (3R,4R,5R) stereochemistry, protonated endocyclic nitrogen, and D-tartrate counterion simultaneously governs active-site affinity, chaperone efficacy, crystalline processability, and selectivity [1]. Simply replacing it with the free base, hydrochloride salt, or a structurally related iminosugar (e.g., fagomine, 1-deoxynojirimycin) is untenable: the free base and HCl salt suffer from hygroscopicity and purification challenges that preclude reproducible formulation [2]; the L-enantiomer exhibits a ~350-fold weaker Ki and a noncompetitive rather than competitive inhibition mechanism, fundamentally altering its pharmacological profile [3]; and closely related iminosugars such as fagomine display ~285-fold lower inhibitory potency against the same β-glucosidase target, rendering them functionally non-equivalent [4]. These orthogonal differences—spanning solid-state chemistry, binding mechanism, and target potency—mean that generic interchange without verification would introduce uncontrolled variables in both biochemical assays and preclinical models.

Quantitative Differentiation of Isofagomine D-Tartrate Against Closest Comparators


GCase Inhibitory Potency (Ki, IC50) of D-Isofagomine vs. L-Isofagomine and Other Chaperones

D-Isofagomine tartrate is a competitive inhibitor of human lysosomal β-glucosidase with a Ki of 0.016–0.025 µM and an IC50 of 0.06 µM (63 nM in BindingDB) . The L-enantiomer (L-isofagomine) exhibits a Ki of 5.7 µM for the same human enzyme—a >350-fold loss in affinity—and shifts to a noncompetitive mechanism, confirming enantiomeric specificity is essential [1]. In computational docking comparisons, D-Isofagomine shows a binding energy of −7.11 kcal/mol against native GBA protein, which is more favorable than Miglustat (−6.84 kcal/mol) though less favorable than Eliglustat (−8.07 kcal/mol) and Ambroxol (−8.66 kcal/mol), positioning it as a moderate-affinity but mechanistically distinct chaperone [2].

lysosomal storage disorder pharmacological chaperone GCase inhibition

GCase Chaperone Efficacy: Fold Increase in Mutant Enzyme Activity (N370S, L444P)

In patient-derived N370S/N370S Gaucher fibroblasts, isofagomine treatment increases lysosomal β-glucosidase activity by 2- to 3-fold, with an optimized immunocapture protocol yielding up to 3.0 ± 0.6-fold enhancement [1]. For the neuronopathic L444P mutant, IFG incubation increases GCase activity by approximately 3.5-fold in lymphoblastoid cell lines (LCLs) and 1.3-fold in fibroblasts (rising to ~2.6-fold with glycoprotein-enrichment or washout protocols to mitigate assay carryover inhibition) [2]. In L444P transgenic mice, oral IFG administration produced 2- to 5-fold increases in GCase activity across disease-relevant tissues including brain, alongside significant reductions in spleen and liver weights after 24 weeks [2]. These quantitative activation benchmarks provide procurement-relevant criteria for verifying compound lot activity in phenotypic screening.

Gaucher disease N370S L444P enzyme activity enhancement

Selectivity Profile: Negligible Off-Target Activity Against Intestinal Disaccharidases at Chaperone-Active Concentrations

At concentrations that robustly enhance N370S GCase folding and trafficking, isofagomine exhibits little or no inhibitory activity toward intestinal disaccharidases (sucrase, isomaltase, lactase), ER α-glucosidase II, or glucosylceramide synthase [1]. In contrast, the clinically approved iminosugar Miglustat (NB-DNJ) inhibits intestinal α-glucosidases at therapeutic concentrations, causing the dose-limiting gastrointestinal side effects (diarrhea, flatulence) that are well-documented in Gaucher patients [2]. This selectivity window—GCase chaperone activity without concomitant disaccharidase inhibition—is a key differentiator of isofagomine within the iminosugar class and is critical for in vivo experimental paradigms where gut enzyme inhibition would confound metabolic or behavioral readouts.

selectivity disaccharidase off-target safety pharmacology

Crystalline Form Identity and Processability: Defined PXRD Signature Enabling Lot-to-Lot Reproducibility

Isofagomine D-tartrate is characterized by a reproducible crystalline form with a defined X-ray powder diffraction (PXRD) pattern including characteristic peaks at 2θ values of 9.29, 14.17, 16.34, 18.07, 18.72, 19.44, 20.56, 22.13, 23.01, 24.54, and 27.12 (±0.009°) [1]. This crystalline habit is specifically claimed as enabling large-scale purification and pharmaceutical formulation, overcoming the limitations of the amorphous free base and hygroscopic hydrochloride salt, which exhibit poor solid-state properties incompatible with industrial handling [1]. Lot-to-lot verification via PXRD provides quantifiable identity confirmation that is absent for non-crystalline salt forms and free-base preparations.

crystalline form PXRD solid-state characterization quality control

Glycogen Phosphorylase Inhibition: Isofagomine vs. Fagomine and N-Substituted Derivatives

In head-to-head liver glycogen phosphorylase (GP) inhibition assays, isofagomine exhibits an IC50 of 0.7 μM, compared to 200 μM for the structural analog fagomine—a ~285-fold potency difference—demonstrating that the (3R,4R,5R) stereochemical configuration is essential for submicromolar GP inhibition [1]. In cultured hepatocytes, isofagomine prevents both basal and glucagon-stimulated glycogen degradation with IC50 values of 2–3 μM, whereas any N-substitution (alkyl, arylalkyl, benzoylmethyl) reduces potency to the 1–100 μM range [1]. These SAR data establish isofagomine as the minimally substituted pharmacophore required for potent GP inhibition and provide procurement-relevant benchmarks for verifying activity of any analog series.

glycogen phosphorylase diabetes glycogenolysis structure-activity relationship

Optimal Research and Industrial Application Scenarios for Isofagomine D-Tartrate


Pharmacological Chaperone Assays for Gaucher Disease Mutant GCase Activation (N370S, L444P, G202R)

Isofagomine D-Tartrate is the benchmark compound for quantifying pharmacological chaperone-mediated rescue of misfolded GCase mutants. Its established activity enhancement benchmarks—2- to 3-fold for N370S fibroblasts and 3.5-fold for L444P LCLs (up to 2.6-fold in fibroblasts with optimized washout)—provide a quantitative reference for evaluating novel chaperone candidates [1]. The critical requirement for post-treatment compound removal (overnight to three-day washout) to eliminate carryover inhibition is a unique experimental consideration that must be incorporated into any comparative chaperone screening campaign, making IFG an indispensable positive control and assay development tool.

In Vivo Gaucher Disease Models Requiring Oral Bioavailability and Brain Penetration

The oral bioavailability and CNS tissue distribution of isofagomine D-tartrate, demonstrated through 2- to 5-fold GCase activity increases in brain tissue of L444P transgenic mice, make it uniquely suited for preclinical studies of neuronopathic Gaucher disease (Types 2 and 3) where enzyme replacement therapy cannot access the CNS [1]. The tartrate salt form's improved solubility and solid-state properties directly enable the consistent oral formulation required for chronic dosing studies, where 24-week administration produced significant organ-level efficacy endpoints (reduced spleen and liver weights) [1].

Chiral Selectivity Studies: D- vs. L-Isofagomine as Mechanistic Probes of Competitive vs. Noncompetitive Inhibition

The stark enantiomeric selectivity—D-isofagomine (Ki 0.016–0.025 µM, competitive) vs. L-isofagomine (Ki 5.7 µM, noncompetitive)—makes this pair an ideal probe system for studying inhibitor binding mode at GCase and other retaining β-glucosidases [1]. Procurement of the enantiomerically pure D-tartrate salt is essential; any racemization or contamination with the L-form would introduce a noncompetitive inhibition component, confounding kinetic analyses used to establish mechanism of action for novel chaperone candidates [1].

Glycogen Phosphorylase Inhibitor Reference Standard for Diabetes and Metabolism Research

With a GP IC50 of 0.7 μM and cellular glycogenolysis inhibition of 2–3 μM, isofagomine serves as the minimal pharmacophore and potency benchmark for the iminosugar class of GP inhibitors [1]. The rigorously established SAR showing that N-substitution universally diminishes potency (IC50 range 1–100 μM) makes the unsubstituted parent compound an essential reference for structure-activity studies aimed at developing anti-hyperglycemic agents targeting hepatic glucose output [1].

Quote Request

Request a Quote for Isofagomine D-Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.